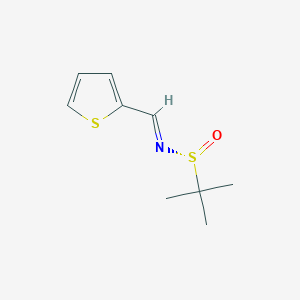

(R)-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide

Overview

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods to synthesize aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

The synthesis of thiophene derivatives often involves cyclization of readily available S-containing alkyne substrates . These cyclization reactions leading to thiophenes have been performed under mild conditions .Scientific Research Applications

Comprehensive Analysis of ®-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide Applications

Anticancer Agents Synthesis: Thiophene derivatives have been utilized as raw materials in the synthesis of anticancer agents due to their biological activity. The specific structure of ®-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide could potentially be explored for its efficacy in this field .

Anti-Atherosclerotic Agents Synthesis: Similar to other thiophene compounds, this compound may be used in developing anti-atherosclerotic agents, contributing to cardiovascular health research .

Metal Complexing Agents: Thiophene derivatives act as metal complexing agents. The compound could be researched for its ability to form complexes with various metals, which is valuable in medicinal chemistry .

Insecticide Development: The structural analogs of thiophene have been used in the development of insecticides. This compound’s unique structure might offer new avenues for creating more effective insecticides .

Material Science Applications: In material science, thiophene derivatives are used in producing polymers like polythiophenes, which are integral in organic semiconductors, solar cells, and LEDs production. The compound could be investigated for its potential use in these areas .

Pharmacological and Physiological Activities: Thiophene compounds exhibit a range of activities such as antimicrobial, anti-inflammatory, anticonvulsant, and more. Research into ®-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide could expand on these pharmacological applications .

Corrosion Inhibitors: Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry. Investigating this compound’s effectiveness as a corrosion inhibitor could lead to advancements in material preservation .

Optoelectronic Properties: Inspired by the donor-acceptor concept, thiophene derivatives have been synthesized and screened for optoelectronic properties for photovoltaic applications. This compound’s properties could similarly be explored for use in photovoltaic devices .

Each of these fields presents a unique application that can be further explored through scientific research involving ®-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide.

BMC Chemistry - Therapeutic importance of synthetic thiophene Springer - Recent strategies in the synthesis of thiophene derivatives Springer - (Z)-4-(thiophen-2-ylmethylene)-4H-thieno Material Properties - Thiophene Bentham Science - Therapeutic Potential of Thiophene Compounds: A Mini-Review

Mechanism of Action

While the specific mechanism of action for “®-2-Methyl-N-(thiophen-2-ylmethylene)-propane-2-sulfinamide” is not available, many molecules with the thiophene ring system exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

properties

IUPAC Name |

(NE,R)-2-methyl-N-(thiophen-2-ylmethylidene)propane-2-sulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS2/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h4-7H,1-3H3/b10-7+/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSVBNDDIUTFLR-UTSBKAFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)N=CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@@](=O)/N=C/C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9-Bis[4-(2-oxiranemethyloxyethyloxy)phenyl]fluorene](/img/structure/B1399532.png)

![tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1399534.png)

![(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol](/img/structure/B1399550.png)